molecular formula C8H10N2O2 B13879458 N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide

N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide

Cat. No.: B13879458
M. Wt: 166.18 g/mol
InChI Key: CINLOPPMHPYMFY-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide typically involves the reaction of 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: N-(4-methyl-2-hydroxy-1H-pyridin-3-yl)acetamide.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-2-oxo-1H-pyridin-4-yl)acetamide
  • N-(4-methyl-2-oxo-1H-pyridin-2-yl)acetamide
  • N-(4-methyl-2-oxo-1H-pyridin-5-yl)acetamide

Uniqueness

N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its biological activity and chemical reactivity. The position of the methyl and acetamide groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-9-8(12)7(5)10-6(2)11/h3-4H,1-2H3,(H,9,12)(H,10,11)

InChI Key

CINLOPPMHPYMFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1)NC(=O)C

Origin of Product

United States

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